molecular formula C34H20 B1616498 Isoviolanthrene CAS No. 4430-29-9

Isoviolanthrene

Cat. No. B1616498
CAS RN: 4430-29-9
M. Wt: 428.5 g/mol
InChI Key: HKSRHNHDUAHAAT-UHFFFAOYSA-N
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Description

Isoviolanthrene is a polycyclic aromatic hydrocarbon (PAH) molecule with the molecular formula C34H18 . It is also known as iso-Violanthrene A .


Synthesis Analysis

The synthesis of Isoviolanthrene has been studied in various contexts. For instance, it has been studied via matrix isolation in argon and water at 20 K . Infrared spectroscopy was performed in situ where samples were irradiated using ultraviolet light .


Molecular Structure Analysis

Isoviolanthrene has a molecular weight of 428.5226 . The structure of Isoviolanthrene can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Isoviolanthrene has been subjected to various chemical reactions. For example, it has been irradiated with different energy sources: ultraviolet photons, soft electrons, protons, and He+ particles . This was done to understand the effects of different energy sources on a PAH .


Physical And Chemical Properties Analysis

Isoviolanthrene has a molecular weight of 428.5226 . The enthalpy of sublimation Δ sub H is 218 kJ/mol at a temperature of 590 K .

Safety and Hazards

While specific safety and hazards data for Isoviolanthrene is not available, general precautions should be taken while handling it. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research directions could involve further studying the effects of different energy sources on Isoviolanthrene . Additionally, Isoviolanthrene’s degradation in space over 92 days in the presence of low levels of water vapor could be a potential area of exploration .

properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSRHNHDUAHAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC=C4C3=C(C=C2)C5=CC=C6C7=CC=CC=C7CC8=C6C5=C4C=C8)C9=CC=CC=C91
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196116
Record name Isoviolanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoviolanthrene

CAS RN

4430-29-9
Record name Isoviolanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoviolanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoviolanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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